Cas no 4919-03-3 (5-Aminoimidazole)

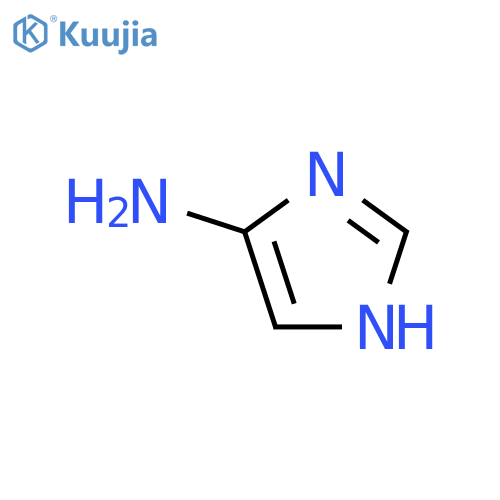

5-Aminoimidazole structure

商品名:5-Aminoimidazole

5-Aminoimidazole 化学的及び物理的性質

名前と識別子

-

- 4-Aminoimidazole

- 4-Aminoimidazole Dihydrochloride

- 1H-Imidazol-4-amine

- 5-AMINOIMIDAZOLE

- 1H-Imidazol-4-amine(9CI)

- Imidazole, 4(or 5)-amino- (6CI,7CI)

- Imidazole, 4-amino- (8CI)

- 5-Amino-1H-imidazole

- CHEBI:16607

- AMY40030

- MB08721

- MFCD10697825

- 4-(or 5-)aminoimidazole

- 1,3-diazolium-4-aminide

- 1H-imidazol-5-amine

- AKOS006282285

- SY013999

- 1H-Imidazol-4-ylamine

- 3h-imidazol-4-amine

- 4919-03-3

- IMIDAZOLE, 4-AMINO-

- Q27101994

- NS00124781

- C05239

- BB 0262079

- DTXSID00197702

- 7854BCQ2PS

- FT-0650211

- UNII-7854BCQ2PS

- QRZMXADUXZADTF-UHFFFAOYSA-N

- A853362

- BCP05277

- EN300-177717

- AS-56807

- MFCD00235200

- AKOS005259860

- P20245

- DTXCID20120193

- 5-Aminoimidazole

-

- MDL: MFCD15475081

- インチ: 1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)

- InChIKey: QRZMXADUXZADTF-UHFFFAOYSA-N

- ほほえんだ: C1=C(N)NC=N1

計算された属性

- せいみつぶんしりょう: 83.04830

- どういたいしつりょう: 83.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 45.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7A^2

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.313

- ゆうかいてん: No data available

- ふってん: 415.491℃ at 760 mmHg

- フラッシュポイント: 234.4 °C

- PSA: 54.70000

- LogP: 0.57310

- じょうきあつ: 0.0±1.0 mmHg at 25°C

5-Aminoimidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Aminoimidazole 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-Aminoimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187263-100mg |

4-Aminoimidazole |

4919-03-3 | 95%+ | 100mg |

$60 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1020-1G |

1H-imidazol-4-amine |

4919-03-3 | 95% | 1g |

¥ 1,320.00 | 2023-04-13 | |

| Chemenu | CM187263-1g |

4-Aminoimidazole |

4919-03-3 | 95%+ | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM187263-250mg |

4-Aminoimidazole |

4919-03-3 | 95%+ | 250mg |

$125 | 2021-08-05 | |

| Alichem | A069004789-10g |

1H-Imidazol-4-amine |

4919-03-3 | 97% | 10g |

$1849.12 | 2023-09-01 | |

| Chemenu | CM187263-5g |

4-Aminoimidazole |

4919-03-3 | 95%+ | 5g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D574922-5g |

4-Aminoimidazole HCl salt |

4919-03-3 | 90% | 5g |

$1350 | 2023-05-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1020-25G |

1H-imidazol-4-amine |

4919-03-3 | 95% | 25g |

¥ 13,200.00 | 2023-04-13 | |

| TRC | A263256-100mg |

5-Aminoimidazole |

4919-03-3 | 100mg |

$ 115.00 | 2022-01-13 | ||

| TRC | A263256-500mg |

5-Aminoimidazole |

4919-03-3 | 500mg |

$ 455.00 | 2022-01-13 |

5-Aminoimidazole 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

4919-03-3 (5-Aminoimidazole) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4919-03-3)5-Aminoimidazole

清らかである:99%

はかる:25g

価格 ($):2355.0